ANA-773

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

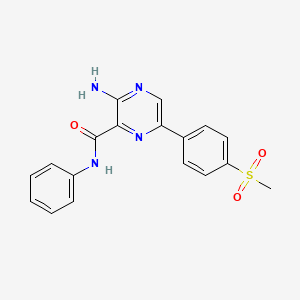

ANA773 is a Toll-like Receptor 7 (TLR7) agonist prodrug with potential immunostimulating activity. Upon oral administration, ANA773 is metabolized into its active form that binds to and activates TLR7, thereby stimulating dendritic cells (DCs) and enhancing natural killer cell (NK) cytotoxicity. This activation results in the production of proinflammatory cytokines, including interferon alpha, and enhanced antibody-dependent cellular cytotoxicity (ADCC). TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.

Aplicaciones Científicas De Investigación

Autoantibody Detection in Autoimmune Diseases

Research has shown that anti-nuclear antibody (ANA) assays are crucial for diagnosing various autoimmune rheumatic diseases, as well as other autoimmune disorders. Automated ANA reading systems, which have recently been developed, present a more efficient approach compared to traditional methods. These systems promise improved speed, ease of use, and more consistent interpretation of results, though they require further validation in clinical studies (Meroni et al., 2014).

Role in Diagnostics and Autoimmunity

ANA testing, particularly through indirect immunofluorescence assay (IIFA), plays a foundational role in autoimmune disease diagnosis. However, alternative techniques with varying antigen profiles and sensitivities have emerged, leading to standardization and interpretation challenges. Consequently, international recommendations have been established for ANA testing using different methods, emphasizing the role of IIFA as a reference method and acknowledging the need for alternative automated methods (Agmon-Levin et al., 2013).

Developmental Biology

In developmental biology, ANA (Abundant in Neuroepithelium Area), a novel member of the Tob/BTG1 family of antiproliferative genes, is expressed highly in the ventricular zone of the developing central nervous system. This research suggests potential roles for ANA in neurogenesis within the central nervous system (Yoshida et al., 1998).

Antinuclear Antibodies in Cancer Research

ANA is also a topic of interest in cancer research. For example, the Ana gene, part of the tob/btg family, was found to be significantly reduced in expression in lung cancer cell lines and clinical samples, suggesting a potential role as a tumor suppressor. Ana deficiency in mice has been linked to lung tumor development, indicating its importance in inhibiting tumor progression and angiogenesis (Yoneda et al., 2009).

ANA in Neurobiology

The Drosophila anachronism (ana) locus, which inhibits neuroblast proliferation, has been identified as a secreted protein by glia, demonstrating glia's crucial role in controlling the timing of postembryonic neurogenesis (Ebens et al., 1993).

Propiedades

Número CAS |

1174920-78-5 |

|---|---|

Nombre IUPAC |

NONE |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ANA773; ANA-773; ANA 773. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid](/img/structure/B612165.png)

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)